molecular formula C7H5BrO2 B042806 4-Bromobenzoic acid CAS No. 586-76-5

4-Bromobenzoic acid

Cat. No. B042806
CAS RN: 586-76-5
M. Wt: 201.02 g/mol
InChI Key: TUXYZHVUPGXXQG-UHFFFAOYSA-N
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Description

Synthesis Analysis

4-Bromobenzoic acid can be synthesized through a variety of chemical reactions. One common method involves the bromination of benzoic acid or its derivatives. Xu Dong-fang (2000) discussed a synthesis approach starting from 3,5-dihydroxybenzoic acid, leading to the formation of 4-bromo-3,5-dihydroxybenzoic acid as an intermediate for preparing pyrimidine medicaments, highlighting the process and structural identification through mass spectrometry.

Molecular Structure Analysis

The molecular structure of 4-bromobenzoic acid and its derivatives has been extensively studied. Varughese and Pedireddi (2006) explored the molecular recognition of its bromo derivative in supramolecular assemblies, revealing intricate hydrogen bonding patterns and supramolecular architectures. These studies are crucial for understanding the chemical behavior and potential applications of 4-bromobenzoic acid in various fields.

Chemical Reactions and Properties

4-Bromobenzoic acid participates in numerous chemical reactions, demonstrating its versatility as a reagent. For instance, Maqbool et al. (2023) synthesized 1-(4-bromobenzoyl)-1,3-dicyclohexylurea and conducted Suzuki cross-coupling reactions, showcasing its reactivity and potential in creating a variety of compounds. Additionally, its role in the synthesis of spiro compounds and its use in free radical reactions emphasize its broad utility in organic synthesis (Zhang & Pugh, 2003).

Physical Properties Analysis

The physical properties of 4-bromobenzoic acid, such as melting point, solubility, and crystal structure, are influenced by its molecular structure. Studies on its co-crystals and polymorphism provide insights into its solid-state characteristics, which are essential for its application in material science and drug formulation (Mukherjee & Desiraju, 2011).

Chemical Properties Analysis

The chemical properties of 4-bromobenzoic acid, including its acidity, reactivity towards various reagents, and participation in halogen bonding, are fundamental aspects that determine its applications in organic synthesis. Raffo et al. (2016) investigated the influence of methoxy-substituents on halogen bonding in bromobenzoic acid, highlighting the subtleties in its chemical behavior that can be exploited in molecular design.

Scientific Research Applications

  • Photovoltaic Material Synthesis : 4-bromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole), a derivative of 4-bromobenzoic acid, shows promise as a precursor for synthesizing dyes used in photovoltaic materials (Chmovzh, Alekhina, Kudryashev, & Rakitin, 2022).

  • DNA Research : O-bromobenzoic acid combined with Cu2+ ions can generate activated oxygen species capable of cleaving DNA. This property makes it a potential new reagent for footprinting protein-DNA contacts in reconstituted chromatin (Koval, Oleinikova, Chernolovskaya, Litvak, & Vlassov, 2003).

  • Pharmaceutical Research : The study of thermochemical and solubility data on bromobenzoic acids, including 4-bromobenzoic acid, provides valuable insights for assessing the water solubility of sparingly soluble drugs (Zherikova, Svetlov, Kuratieva, & Verevkin, 2016).

  • Enzyme Inhibition : Derivatives of 4-Bromobenzohydrzide show potent α-amylase enzyme inhibitory activities, making them significant in medical research (Khan, Alam, Ateeq, Wadood, Ali, Shah, Alam, Yousaf, & Ali, 2022).

  • Oxidation Studies : The oxidation of 4-bromoacetophenone in acetic acid, which involves 4-bromobenzoic acid, shows ion-radical non-chain oxidation, with manganese (II) acetate as an effective catalyst for side-chain reactions (Galstyan, Bushuyev, Krasilnikova, & Zhurba, 2021).

  • Metabolic Studies : Rapid excretion of 4-bromobenzoic acids in rats leads to extensive metabolism, with the glycine conjugate as the major metabolite. This is crucial for understanding the metabolic pathways of such compounds in living organisms (Jensen, Smith, Bailey, Rodgers, Wilson, & Nicholson, 2005).

  • Endophyte Metabolism : Penicillium brasilianum, an endophyte from Melia azedarach, metabolizes 4-bromobenzoic acid to produce new brominated compounds, providing insights into its defense mechanism (Fill, Pallini, Din, Jurberg, da Silva, & Rodrigues-Filho, 2018).

Safety And Hazards

4-Bromobenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

In a recent study, the NiOx layer was passivated with 4-bromobenzoic acid, leading to an improved photovoltaic performance . This suggests potential future applications of 4-Bromobenzoic acid in the field of solar cell technology.

properties

IUPAC Name

4-bromobenzoic acid
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InChI

InChI=1S/C7H5BrO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)
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InChI Key

TUXYZHVUPGXXQG-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1C(=O)O)Br
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Molecular Formula

C7H5BrO2
Record name 4-BROMOBENZOIC ACID
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DSSTOX Substance ID

DTXSID7060413
Record name 4-Bromobenzoic acid
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Molecular Weight

201.02 g/mol
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Physical Description

4-bromobenzoic acid appears as colorless to red crystals. (NTP, 1992), Solid; [Merck Index] Colorless to red solid; [CAMEO] Beige powder; [Aldrich MSDS]
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Product Name

4-Bromobenzoic acid

CAS RN

586-76-5
Record name 4-BROMOBENZOIC ACID
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Melting Point

473.9 °F (NTP, 1992)
Record name 4-BROMOBENZOIC ACID
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Synthesis routes and methods I

Procedure details

The test described in Example 1 was repeated using 300 g of p-bromotoluene, 700 g of acetic acid, 50 g of water, 6 g of cobalt acetate tetrahydrate, 5 g of sodium bromide and 5 g of sodium acetate. In a reaction time of 170 minutes, 292.4 g of p-bromobenzoic acid was obtained (80% of the theory).
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300 g
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700 g
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6 g
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5 g
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5 g
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50 g
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Synthesis routes and methods II

Procedure details

1.1 eq of aqueous NaOH (1 M solution) was added to a solution of methyl 4-bromobenzoate in THF (0.5 M) and the reaction allowed to stir at RT overnight. THF was removed in vacuo and aqueous HCl (6M) was added dropwise to the basic solution at 0° C. to adjust the pH to pH 2. The resultant aqueous mixture was extracted with EtOAc (3×) and then the combined organics were washed with brine, dried over Na2SO4, filtered and the solvent evaporated in vacuo. The title compound was obtained in quantitative yield; MS (ES+) m/z 201 (M+H)+, m/z 203 (M+H)+
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Synthesis routes and methods III

Procedure details

KMnO4 was added in three portions according to the following procedure: KMnO4 (1.515 g, 9.59 mmol) was suspended in water (20 mL). 4-bromotoluene was added dropwise while the reaction stirred vigorously at 60° C. The mixture was allowed to reflux overnight with a loosely placed septum. A second portion of KMnO4 (0.773 g, 4.795 mmol) was added and reaction allowed to continue reflux for 8.5 hr. A final portion of KMnO4 was added and the reaction allowed to reflux for an additional 48 hr, until deemed complete by the consumption of KMnO4 and the formation MnO2. The reaction was filtered under vacuum and precipitate was rinsed with hot water. The aqueous solution was extracted with EtOAc and then acidified to pH 2-3 (as indicated by pH paper). The aqueous layer extracted again with 2× equal volume EtOAc. Pooled organic layers from the second extraction were dried over anhydrous Na2SO4 and evaporated to dryness to afford 4-bromobenzoic acid (0.673 g, 3.3 mmol, 41%). 1H-NMR (CD2Cl2, 500 MHz) δ (ppm): 7.63 (d, J=14.1 Hz, 2H); 7.94 (d, J=17.2 Hz, 2H).
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1.515 g
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0.773 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromobenzoic acid
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Citations

For This Compound
2,030
Citations
CJ Smith, S Shillingford, AM Edge, C Bailey, ID Wilson - Chromatographia, 2008 - Springer
… Profiles of 4-bromobenzoic acid (4-BBA) after injection of hepatocyte incubate at T 0 and T 4 h separated via a temperature gradient at constant pressure. The chromatograms were …
Number of citations: 16 link.springer.com
XY QIU, WS LIU, HL ZHU - … Sciences: X-ray Structure Analysis Online, 2008 - jstage.jst.go.jp
… with 4-bromobenzoic acid (Fig. 1). A pyridine solution (5 ml) of Co(OAc)2·4H2O (0.1 mmol, 25 mg ) was added dropwise to an ethyl acetate solution (15 ml) of 4-bromobenzoic acid (0.2 …
Number of citations: 4 www.jstage.jst.go.jp
BP Jensen, CJ Smith, CJ Bailey… - … Journal Devoted to …, 2005 - Wiley Online Library
… Dosing solutions were made up by dissolving 2-, 3- and 4-bromobenzoic acid in 50% … 3-bromobenzoic acid and 40 mg mL −1 for 4-bromobenzoic acid). The rats were dosed ip with one …
G Smith, DE Lynch, KA Byriel, CHL Kennard - Journal of chemical …, 1997 - Springer
A number of molecular adducts of 4-aminobenzoic acid (4-ABA) have been prepared and characterized using infrared spectroscopy and in three cases by X-ray diffration methods. …
Number of citations: 77 link.springer.com
SJC Taylor, DW Ribbons, AMZ Slawin… - Tetrahedron letters, 1987 - Elsevier
… Biochemically Generated Chiral Intermediates for Organic Synthesis: The Absolute Stereochemistry of 4-Bromo-ci+2,3-dihydroxycyclohexa-4,6diene-1-carboxylic Acid formed …
Number of citations: 42 www.sciencedirect.com
K Kapoor, VK Gupta, S Paul, S Sahi… - … Section E: Structure …, 2012 - scripts.iucr.org
… structure of the 1:1 cocrystal of a triazolothiadiazole derivative and 4-bromobenzoic acid. … crystal structure of the 1:1 cocrystal of a triazolothiadiazole derivative and 4-bromobenzoic acid. …
Number of citations: 1 scripts.iucr.org
K Kobayashi, S Tobita… - The Journal of General …, 1997 - jstage.jst.go.jp
… The results of metabolite analysis by high-pressure liquid chromatography showed that the strain dehalogenated 4-bromobenzoic acid and 4-iodobenzoic acid, yielding 4-HBA, …
Number of citations: 22 www.jstage.jst.go.jp
A Sowmya, GNA Kumar - Materials Today: Proceedings, 2023 - Elsevier
… On this basis we have selected Co-crystal of 4-Cyanopyridine-4 bromobenzoic acid as a platform to understand acid-pyridine synthon as well as role of intermolecular interactions in …
Number of citations: 0 www.sciencedirect.com
F Gohier, AS Castanet, J Mortier - The Journal of Organic …, 2005 - ACS Publications
… The reaction of 4-chloro- and 4-bromobenzoic acid (1b,c) with LTMP was next studied (entries 14−16). Compared to 1a, the acidity of the protons adjacent to chlorine and bromine is …
Number of citations: 37 pubs.acs.org
Q Wang, Y Shi, KK Song, HY Guo, L Qiu, QX Chen - The Protein Journal, 2004 - Springer
… The inhibition strength among 4-halobenzoic acids used in this paper follows the order 4-bromobenzoic acid (c) > 4-chlorobenzoic acid (b) > 4-fluorobenzoic acid (a). This difference …
Number of citations: 23 link.springer.com

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